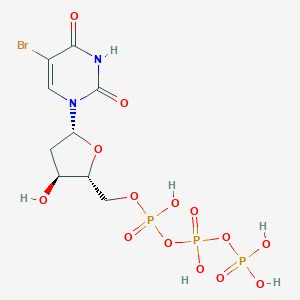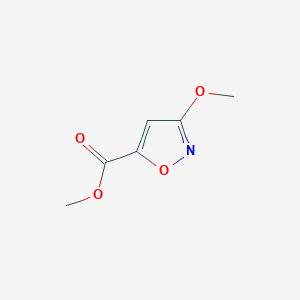
1-甲基-4-亚硝基哌嗪
描述
1-Methyl-4-nitrosopiperazine is an organic compound with the molecular formula C5H11N3O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is often used in pharmaceutical research and industrial applications due to its unique chemical properties .
科学研究应用
1-Methyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role as an impurity in pharmaceutical products and its impact on drug safety.
作用机制
Target of Action
1-Methyl-4-nitrosopiperazine (MNP) is a genotoxic nitrosamine impurity found in various products containing rifampicin .
Mode of Action
Nitrosamines, including mnp, are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular dna, including the insertion and modification of covalent bonds during dna alkylation, chromosome breakage, dna recombination, and dna replication . This can lead to gene mutation and even the onset of cancer .
Biochemical Pathways
The formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . The presence of 1-amino-4-methyl-piperazine, which comes from the synthesis pathway, was detected in samples of both API and the 4-component rifampicin drug .
Pharmacokinetics
It’s known that the contamination of mnp in rifampicin originates in the manufacturing process of the drug . The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% .
Result of Action
As a genotoxic impurity, mnp can cause severe harm to patients, especially those who require long-term medication . Even very small quantities of drugs that contain genotoxic impurities like MNP can lead to significant clinical risks and compromise patient safety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNP. For instance, the formation of MNP is suggested to occur through the thermal degradation of rifampicin . Furthermore, the presence of 1-methyl-4-nitrosopiperazine (MNP) was detected in rifampicin capsules manufactured by Sanofi–Aventis in August 2020 . Therefore, manufacturing conditions and processes can significantly influence the formation and presence of MNP in pharmaceutical products.
生化分析
Biochemical Properties
MNP is a genotoxic nitrosamine impurity It is known to interact with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
Nitrosamines, including MNP, are known to cause DNA damage, leading to gene mutation and even the onset of cancer
Molecular Mechanism
The molecular mechanism of MNP involves its formation through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MNP can change over time. For instance, MNP has been found to form through the thermal degradation of certain pharmaceutical compounds
Dosage Effects in Animal Models
Several nitrosamines are known to cause tumors in animal models at relatively low doses and after short dosing durations, including single doses
Metabolic Pathways
It is known that MNP can form through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-methylpiperazine. This process typically involves the reaction of 1-methylpiperazine with sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-4-nitrosopiperazine often involves large-scale nitrosation reactions. The process requires stringent safety measures due to the toxic and potentially carcinogenic nature of nitrosamines. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry, is essential for monitoring the purity and concentration of the compound .
化学反应分析
Types of Reactions: 1-Methyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Zinc powder, acetic acid, hydrogen, and palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of 1-Methyl-4-nitrosopiperazine.
Reduction Products: 1-Methylpiperazine and other reduced forms.
Substitution Products: Compounds with substituted functional groups replacing the nitroso group.
相似化合物的比较
- 1-Cyclopentyl-4-nitrosopiperazine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosopiperidine
Comparison: 1-Methyl-4-nitrosopiperazine is unique due to its specific structure and the presence of a methyl group on the piperazine ring. This structural difference influences its chemical reactivity and biological effects compared to other nitrosamines. For instance, 1-Cyclopentyl-4-nitrosopiperazine has a cyclopentyl group instead of a methyl group, which alters its physical and chemical properties .
属性
IUPAC Name |
1-methyl-4-nitrosopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOKFZXJMDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167574 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16339-07-4 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitrosopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROSO-4-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceuticals concerning?
A1: MNP is a cause for concern because it belongs to a class of compounds known as nitrosamines, many of which are considered probable human carcinogens [, ]. This has led to increased scrutiny from regulatory bodies like the FDA, prompting manufacturers to assess and mitigate the risk of nitrosamine contamination in pharmaceutical products [].
Q2: How can the presence of MNP in rifampicin products be explained?
A2: Research suggests that MNP contamination in rifampicin is linked to the manufacturing process and potential degradation pathways [, ]. It can form through the degradation of rifampicin itself or through the oxidation of 1-amino-4-methyl-piperazine, a potential impurity or intermediate in the production process []. Thermal degradation of rifampicin can also lead to MNP formation [].
Q3: What analytical techniques are used to detect and quantify MNP in pharmaceutical products?
A3: Sensitive and specific methods are crucial for detecting trace amounts of MNP. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS/MS) [, ] are commonly employed techniques. These methods offer high sensitivity, allowing for the quantification of MNP at parts per billion (ppb) levels, which is essential for ensuring compliance with regulatory limits [].
Q4: What is the significance of studying the mutagenicity of cyclic nitrosamines like MNP?
A4: Understanding the mutagenicity of cyclic nitrosamines is crucial because it provides insights into their potential carcinogenicity []. Research has shown a correlation between the carcinogenicity of certain cyclic nitrosamines in rats and their mutagenicity in bacteria after being metabolized by rat liver enzymes []. This emphasizes the importance of investigating the metabolic activation of these compounds to assess their potential risks to human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















